molecular formula C18H15ClN6O B303741 2-Amino-4-(2-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(2-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303741
M. Wt: 366.8 g/mol
InChI Key: QXDXWPFPFVDXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that belongs to the family of quinolinecarbonitriles. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-Amino-4-(2-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, reduce inflammation, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-4-(2-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its ability to exhibit a range of biological activities. This makes it a useful tool for studying various cellular processes and for developing new drugs. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-Amino-4-(2-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research could be focused on elucidating the compound's mechanism of action and identifying its molecular targets. Another area of research could be focused on developing new derivatives of the compound that exhibit improved biological activities. Additionally, further studies could be conducted to evaluate the safety and toxicity of the compound.

Synthesis Methods

The synthesis of 2-Amino-4-(2-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 2-chlorobenzaldehyde, malononitrile, 5-amino-1,2,4-triazole, and cyclohexanone in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product.

Scientific Research Applications

2-Amino-4-(2-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

properties

Product Name

2-Amino-4-(2-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C18H15ClN6O

Molecular Weight

366.8 g/mol

IUPAC Name

2-amino-4-(2-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H15ClN6O/c19-12-5-2-1-4-10(12)15-11(8-20)17(21)25(18-22-9-23-24-18)13-6-3-7-14(26)16(13)15/h1-2,4-5,9,15H,3,6-7,21H2,(H,22,23,24)

InChI Key

QXDXWPFPFVDXFP-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=CC=C4Cl)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=CC=C4Cl)C(=O)C1

Pictograms

Irritant

Origin of Product

United States

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